wetA Regulates a 2.5-Fold Larger and Largely Non-Overlapping Target Gene Set Compared to VosA
In direct comparative RNA-seq of A. nidulans conidia, the ΔwetA mutant perturbs 5,729 genes versus 4,503 genes for ΔvosA, representing 51.96% and 40.98% of the genome respectively [1]. Critically, 2,792 genes are differentially expressed solely in the ΔwetA background and not in either ΔvosA or ΔvelB, while only 748 and 769 genes are uniquely down- or upregulated in the VosA/VelB double-mutant comparison [1]. This demonstrates that WetA controls a distinct transcriptional program that cannot be accessed by studying VosA or VelB alone.
| Evidence Dimension | Number of differentially expressed genes (DEGs) in asexual conidia |
|---|---|
| Target Compound Data | 5,729 genes (51.96% of genome); 2,792 genes uniquely regulated in ΔwetA |
| Comparator Or Baseline | VosA: 4,503 genes (40.98%); VelB: 5,012 genes (45.61%); VosA/VelB shared: 748 upregulated, 769 downregulated |
| Quantified Difference | WetA regulon is 1.27× larger than VosA and 1.14× larger than VelB by total DEG count; WetA-unique DEGs (2,792) exceed VosA/VelB-shared DEGs (~1,517 combined) by 1.84-fold |
| Conditions | RNA-seq of 2-day-old asexual conidia from A. nidulans WT, ΔvosA, ΔvelB, and ΔwetA strains; fold change >2.0, FDR q <0.05 |
Why This Matters
Users requiring a reagent to probe the terminal conidial maturation program must select wetA, as VosA and VelB collectively fail to regulate nearly half of the WetA-dependent gene set, making them inadequate substitutes.
- [1] Son YE, Cho HJ, Lee MK, et al. Transcriptomic, Protein-DNA Interaction, and Metabolomic Studies of VosA, VelB, and WetA in Aspergillus nidulans Asexual Spores. mBio. 2021;12(2):e03128-20. doi:10.1128/mBio.03128-20 View Source
